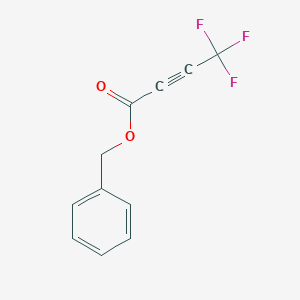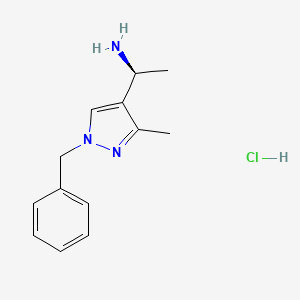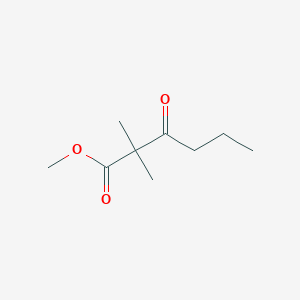
2-Ethylidenenorbornane
Übersicht
Beschreibung
2-Ethylidenenorbornane is an organic compound with the molecular formula C₉H₁₄. It is a derivative of norbornane, featuring an ethylidene group attached to the norbornane structure. This compound is known for its unique bicyclic structure, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylidenenorbornane can be synthesized through the isomerization of vinyl norbornene. Vinyl norbornene itself is obtained via the Diels-Alder reaction between butadiene and cyclopentadiene . The isomerization process involves rearranging the vinyl group to form the ethylidene group.
Industrial Production Methods: In industrial settings, the production of ethylidene norbornene typically involves a two-step process starting from cyclopentadiene . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylidenenorbornane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction typically produces alkanes.
Wissenschaftliche Forschungsanwendungen
2-Ethylidenenorbornane has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism by which 2-Ethylidenenorbornane exerts its effects depends on its specific application. In polymer chemistry, the ethylidene group participates in copolymerization reactions, contributing to the formation of cross-linked polymer networks. In biological systems, its derivatives may interact with specific molecular targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Norbornene: A related compound with a similar bicyclic structure but lacking the ethylidene group.
Vinyl Norbornene: The precursor to 2-Ethylidenenorbornane, featuring a vinyl group instead of an ethylidene group.
Norbornadiene: Another bicyclic compound with two double bonds, differing in its degree of unsaturation.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C9H14 |
|---|---|
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
2-ethylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H14/c1-2-8-5-7-3-4-9(8)6-7/h2,7,9H,3-6H2,1H3 |
InChI-Schlüssel |
JURLNXPXCMWCHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-(N-[2-hydroxyeth-1-yl]amino)eth-1-yl)indole](/img/structure/B8424962.png)





![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B8425015.png)


![3-Bromomethyl-benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B8425050.png)



